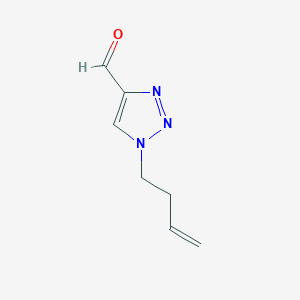![molecular formula C24H26ClN3O3S B2969144 N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-74-4](/img/structure/B2969144.png)
N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds similar to the one mentioned have been synthesized and tested for their antimicrobial and antioxidant properties. For instance, derivatives of pyrazole and carbothioamide have shown significant antimicrobial activities against various bacterial strains. These compounds' chlorine substitutions notably enhance their antimicrobial effectiveness. Additionally, their antioxidant activities were evaluated using radical scavenging methods, indicating potential for therapeutic applications in managing oxidative stress-related diseases (Hamada & Abdo, 2015).
Anticancer Activities
The structural features and cytotoxicity of zinc(II) complexes derived from similar thio-Schiff base compounds have been studied, showing promising results against cancer cell lines. Such complexes exhibit cytotoxicity at low concentrations, suggesting potential for development into anticancer agents. The unique structural geometry of these complexes, alongside their ability to induce cell death through mitochondrial damage, highlights their potential as therapeutic agents against specific cancer types, such as lung carcinoma (Shaikh et al., 2019).
Electrochromic Materials
Research into donor-acceptor polymeric electrochromic materials incorporating pyrazine units has been conducted, revealing significant applications in NIR electrochromic devices. These materials demonstrate high coloration efficiency, fast response times, and substantial changes in transmittance, making them suitable for use in smart windows and display technologies (Zhao et al., 2014).
Analgesic and Anti-inflammatory Activities
Compounds featuring pyrazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Such research indicates that these compounds can be potent agents in treating pain and inflammation, offering a basis for the development of new therapeutic drugs (More et al., 2022).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-15-17(25)7-5-8-18(15)26-24(32)28-12-11-27-10-6-9-19(27)22(28)16-13-20(29-2)23(31-4)21(14-16)30-3/h5-10,13-14,22H,11-12H2,1-4H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNGJXHEWALCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


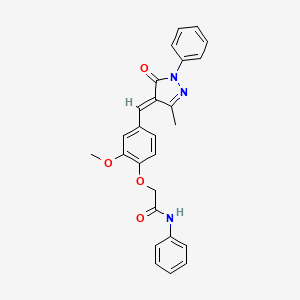

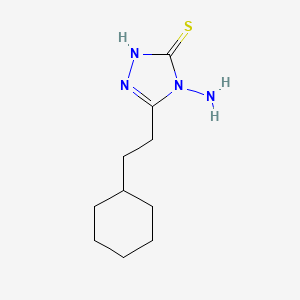
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2969069.png)
![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2969072.png)
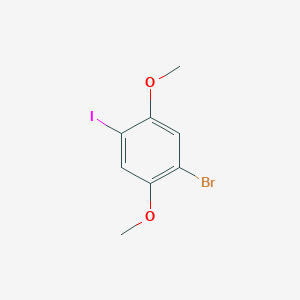
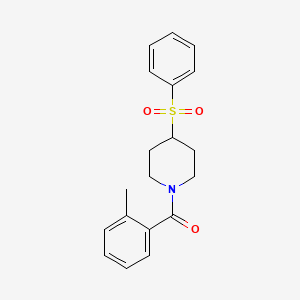
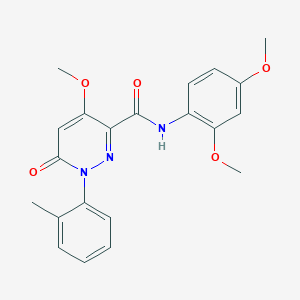
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)
